molecular formula C13H19BrO3Si B8237765 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid

2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid

Cat. No.: B8237765
M. Wt: 331.28 g/mol
InChI Key: DNNWZZQDAZGCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom and a tert-butyldimethylsilyl (TBDMS) group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid typically involves the protection of the hydroxyl group of 2-bromo-5-hydroxybenzoic acid with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid depends on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzoic acid core. The TBDMS group serves as a protective group, preventing unwanted reactions at the hydroxyl site until deprotection is desired .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-[(tert-butyldimethylsilyl)oxy]benzoic acid is unique due to the presence of the TBDMS group, which provides steric protection and can be selectively removed under specific conditions. This makes it a valuable intermediate in multi-step organic syntheses .

Properties

IUPAC Name

2-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNWZZQDAZGCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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